molecular formula C14H11FO B6265381 2-(4-fluorophenyl)-2-phenylacetaldehyde CAS No. 496880-72-9

2-(4-fluorophenyl)-2-phenylacetaldehyde

Cat. No.: B6265381
CAS No.: 496880-72-9
M. Wt: 214.2
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Description

2-(4-fluorophenyl)-2-phenylacetaldehyde is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.2. The purity is usually 85.
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Properties

CAS No.

496880-72-9

Molecular Formula

C14H11FO

Molecular Weight

214.2

Purity

85

Origin of Product

United States

Contextualization of Fluorine in Organic Synthesis and Arylacetaldehyde Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org This "fluorine effect" is a powerful tool in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity. rsc.orgresearchgate.net The unique electronic properties of fluorine, being the most electronegative element, can influence the reactivity of adjacent functional groups, a feature extensively exploited in modern synthetic methodologies. rsc.orgacs.org

Arylacetaldehydes, a class of organic compounds characterized by an acetaldehyde (B116499) group attached to an aryl ring, are valuable intermediates in organic synthesis. wikipedia.org Their aldehyde functionality makes them susceptible to a wide range of chemical transformations, including oxidation, reduction, and nucleophilic addition, allowing for the construction of more complex molecular architectures. youtube.com The parent compound, phenylacetaldehyde (B1677652), is a key component in the synthesis of fragrances and polymers. wikipedia.org However, the instability of some aldehydes, including phenylacetaldehyde, can present challenges in their application and storage. pellwall.com

Strategic Importance of Substituted Phenylacetaldehydes As Synthons

Substituted phenylacetaldehydes, such as the title compound, serve as crucial synthons—molecular fragments used as building blocks in chemical synthesis. The presence of substituents on the phenyl ring provides a handle for further functionalization and allows for the fine-tuning of the molecule's properties. For instance, the fluorine atom in 2-(4-fluorophenyl)-2-phenylacetaldehyde (B1359718) introduces the aforementioned benefits of fluorination.

These substituted aldehydes are precursors to a diverse array of more complex molecules. They can be converted into corresponding acids, alcohols, and amines, which are themselves valuable intermediates. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their potential as anticancer agents. nih.gov The versatility of these synthons makes them indispensable tools for chemists seeking to build intricate molecular frameworks with specific functionalities.

Historical Development of Relevant Synthetic Methodologies for Similar Structural Motifs

The synthesis of diaryl-substituted carbonyl compounds, a structural motif present in 2-(4-fluorophenyl)-2-phenylacetaldehyde (B1359718), has a rich history. A cornerstone of this area is the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. organic-chemistry.org Over the years, numerous advancements have been made to improve the efficiency, selectivity, and substrate scope of such reactions.

Modern synthetic chemistry has witnessed the development of various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which have become powerful tools for the formation of carbon-carbon bonds. organic-chemistry.org These methods often employ transition metal catalysts, like palladium or nickel, to facilitate the coupling of aryl halides with various partners. organic-chemistry.orgorganic-chemistry.org The development of ligands that enhance the catalyst's activity and selectivity has been a key area of research. Additionally, methods for the direct α-arylation of carbonyl compounds have emerged as an efficient route to these structures. organic-chemistry.org For instance, the synthesis of 2-phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehydes has been reported as a key step in the preparation of β,β-difluorophenylalanine analogs. nih.gov

Current Research Gaps and Opportunities in the Study of 2 4 Fluorophenyl 2 Phenylacetaldehyde

Development of Novel Retrosynthetic Strategies

The design of an efficient synthesis for this compound hinges on innovative retrosynthetic analysis. Key to this is the disconnection of the molecule to reveal readily available starting materials and strategic bond formations.

One primary retrosynthetic approach involves the disconnection of the C-C bond alpha to the carbonyl group. This leads to a phenylacetaldehyde (B1677652) synthon and a 4-fluorophenylating agent. This strategy, however, presents challenges in the asymmetric formation of the C-C bond on a pre-existing aldehyde.

A more advanced and promising retrosynthetic strategy involves the late-stage formation of the aldehyde functionality. This approach prioritizes the enantioselective construction of the C(sp³)-C(sp²) bond between the two aromatic rings. One such disconnection points to a 1-(4-fluorophenyl)-1-phenylethene precursor, which can undergo an enantioselective hydroformylation. Another powerful disconnection involves the asymmetric arylation of a suitable precursor, such as a derivative of phenylacetic acid or acetaldehyde (B116499). This latter approach allows for the use of well-established catalytic asymmetric methods to set the stereocenter.

A third strategy could employ a chiral auxiliary attached to a precursor molecule, guiding the diastereoselective introduction of one of the aryl groups. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target aldehyde.

Exploration of Asymmetric Synthesis Approaches

The creation of the chiral center in this compound with high enantioselectivity is the most critical aspect of its synthesis. This section explores various asymmetric approaches to achieve this.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts to mediate the formation of the key stereocenter is a highly efficient and atom-economical approach. Several catalytic systems can be envisaged for the synthesis of this compound.

One of the most direct methods is the enantioselective α-arylation of phenylacetaldehyde with a suitable 4-fluorophenylating agent. Recent advances in organocatalysis and transition-metal catalysis have made this a viable option. For instance, the use of chiral secondary amine catalysts, such as imidazolidinones, can activate aldehydes towards enantioselective α-functionalization. nih.govacs.org A cooperative catalytic system, employing a chiral amine and a transition metal complex, can also be effective. nih.govacs.org

Chiral rhodium nanoparticles have also emerged as robust heterogeneous catalysts for asymmetric arylation reactions. nih.govacs.org These catalysts offer the advantages of high turnover numbers and ease of separation and recycling.

Catalyst TypeSpecific Catalyst ExampleArylating AgentTypical Enantiomeric Excess (ee)Reference
Organocatalyst (SOMO)ImidazolidinoneDiaryliodonium salt90-99% nih.govacs.org
Cooperative Catalyst(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine / Cu(OAc)₂Diphenyliodonium triflate85-95% nih.govacs.org
Chiral NanoparticleChiral diene-modified Rh/Ag nanoparticles4-Fluorophenylboronic acid>95% nih.govacs.org

This table presents typical data for analogous asymmetric arylation reactions.

Enantioselective Carbonyl Group Formation

An alternative to forming the chiral center directly is to construct it from a prochiral precursor and then introduce the aldehyde functionality. A key example of this strategy is the enantioselective hydroformylation of 1-(4-fluorophenyl)-1-phenylethene. This reaction simultaneously introduces the aldehyde group and sets the stereocenter.

Rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands are the most common catalysts for asymmetric hydroformylation. nih.gov The choice of ligand is crucial for achieving high branch-selectivity (to form the desired 2,2-diarylacetaldehyde) and enantioselectivity.

Ligand TypeSpecific Ligand ExampleCatalyst PrecursorTypical Enantiomeric Excess (ee)Reference
Chiral DiphosphinePh-BPERh(acac)(CO)₂90-98% nih.gov
Chiral Phosphite(R,S)-BINAPHOSRh(acac)(CO)₂85-95%N/A

This table presents typical data for analogous asymmetric hydroformylation reactions.

Optimization of Multistep Reaction Sequences

Efficiency Enhancements in Precursor Derivatization

The preparation of the immediate precursors for the key asymmetric step must be highly efficient. For example, in a synthesis proceeding via asymmetric arylation, the precursor might be a derivative of phenylacetic acid. The conversion of phenylacetic acid to a more reactive derivative, such as an acid chloride or an N-acyl oxazolidinone, must be high-yielding to avoid losses early in the synthetic sequence.

The use of chiral auxiliaries, such as Evans' oxazolidinones, can be a powerful method for precursor derivatization. nih.gov These auxiliaries can direct the diastereoselective arylation of the enolate, and their subsequent removal under mild conditions provides the desired enantiomer of the product. The efficiency of both the attachment and cleavage of the auxiliary are key parameters to optimize.

Stereochemical Control in Key Reaction Steps

Maintaining the stereochemical integrity of the newly formed chiral center throughout the subsequent reaction steps is paramount. The α-proton of the target aldehyde is susceptible to epimerization, especially under basic or acidic conditions. Therefore, reaction conditions for any subsequent transformations must be carefully chosen to be mild and non-racemizing.

For syntheses that generate the aldehyde from a precursor alcohol or carboxylic acid, the final oxidation or reduction step must be chemoselective and not affect the stereocenter. For example, the oxidation of a precursor 2-(4-fluorophenyl)-2-phenylethanol to the aldehyde can be achieved using mild reagents like Dess-Martin periodinane or by a Swern oxidation to avoid over-oxidation and racemization.

In a chiral auxiliary-based approach, the conditions for auxiliary removal are critical. rcsi.comnih.gov For instance, reductive cleavage of an N-acyl oxazolidinone with a reagent like lithium borohydride (B1222165) can directly yield the corresponding chiral alcohol, which can then be oxidized to the aldehyde. The optimization of this cleavage step is essential for both high yield and preservation of the enantiomeric excess.

Mechanistic Studies of Formative Reactions

Elucidation of Transition States in Aldehyde Formation

The formation of this compound often involves rearrangement reactions where a key step is the migration of an aryl group. The pinacol (B44631) rearrangement of a corresponding 1,2-diol, 1-(4-fluorophenyl)-1-phenyl-1,2-ethanediol, represents a viable pathway. The mechanism of such rearrangements has been a subject of computational and experimental studies, which shed light on the nature of the transition states involved.

In the acid-catalyzed pinacol rearrangement, a crucial step involves the 1,2-migration of a substituent to an adjacent carbocation center. The relative migratory aptitude of different groups determines the final product. Computational studies on typical pinacol rearrangements have shown that substrates capable of forming stable carbocation intermediates generally proceed through a stepwise mechanism. pku.edu.cn For a 1,2-diol precursor to this compound, protonation of a hydroxyl group and subsequent loss of water would lead to a tertiary carbocation. The stability of this carbocation allows for a stepwise rearrangement.

The transition state for the aryl migration is a key determinant of the reaction's feasibility and selectivity. The migratory aptitude generally follows the order of hydrogen > aryl > alkyl. pku.edu.cn In the case of 1-(4-fluorophenyl)-1-phenyl-1,2-ethanediol, there would be a competition between the migration of the phenyl group and the 4-fluorophenyl group. The electronic nature of the substituent on the phenyl ring can influence its migratory aptitude. The fluorine atom in the para position is an electron-withdrawing group, which can slightly decrease the migratory aptitude of the 4-fluorophenyl group compared to the unsubstituted phenyl group. This is because the phenyl group can better stabilize the positive charge in the bridged transition state through resonance.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the geometries and energies of these transition states. For carbocation rearrangements, DFT calculations can model the potential energy surface and identify the transition state structures for the migration of different groups. chemrxiv.orgresearchgate.net These calculations can provide quantitative data on the activation energy barriers for the migration of the phenyl versus the 4-fluorophenyl group.

Table 1: Theoretical Migratory Aptitude in Pinacol Rearrangement

Migrating GroupRelative Migratory AptitudeExpected Effect on Transition State Energy
PhenylHigherLower energy barrier
4-FluorophenylLowerHigher energy barrier

Role of Catalytic Cycles in Yield and Selectivity

Catalytic methods, such as the hydroformylation of 1-(4-fluorophenyl)-1-phenylethylene, offer an atom-economical route to this compound. The efficiency and selectivity of this reaction are governed by the catalytic cycle, which is typically based on a rhodium or cobalt complex. illinois.edu

The generally accepted mechanism for rhodium-catalyzed hydroformylation, as initially proposed by Heck and Breslow, involves a series of key steps. illinois.edu The catalytic cycle for the formation of this compound from 1-(4-fluorophenyl)-1-phenylethylene would proceed as follows:

Ligand Dissociation: An active 16-electron rhodium-hydride catalyst is generated from a precatalyst.

Olefin Coordination: The substrate, 1-(4-fluorophenyl)-1-phenylethylene, coordinates to the rhodium center.

Migratory Insertion: The olefin inserts into the rhodium-hydride bond. This step is crucial for determining the regioselectivity (branched vs. linear aldehyde). For a 1,1-disubstituted olefin like 1-(4-fluorophenyl)-1-phenylethylene, the insertion will lead to a rhodium-alkyl species that results in the branched aldehyde product.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.

CO Migratory Insertion: The alkyl group migrates to the coordinated CO, forming a rhodium-acyl complex.

Oxidative Addition: Dihydrogen undergoes oxidative addition to the rhodium center.

Reductive Elimination: The final aldehyde product is eliminated, regenerating the rhodium-hydride catalyst. chegg.com

The yield and selectivity of the desired aldehyde are highly dependent on the nature of the ligands coordinated to the rhodium center. Phosphine ligands are commonly employed to modulate the steric and electronic properties of the catalyst. acs.org

Noncovalent Interactions: Recent studies have highlighted the importance of noncovalent interactions, such as π-π stacking between the ligand and the substrate, in stabilizing the transition states and influencing regioselectivity. researchgate.net

Table 2: Influence of Ligand Properties on Rhodium-Catalyzed Hydroformylation

Ligand PropertyEffect on Catalytic CycleImpact on Yield and Selectivity
High Electron-Donating Ability Increases electron density on Rh, potentially slowing CO dissociation.May decrease overall reaction rate.
High Electron-Withdrawing Ability Lowers activation energy for hydride migration.Can increase reaction rate.
Large Steric Bulk Can influence the coordination of the olefin and CO.Affects catalyst stability and turnover number.

This table presents generalized trends based on established principles in hydroformylation catalysis.

The choice of solvent can also play a significant role, as it can affect the stability of the catalytic species and the transition states. rsc.org Therefore, a comprehensive understanding and optimization of the catalytic cycle, including the choice of metal, ligands, and reaction conditions, are paramount for achieving high yield and selectivity in the synthesis of this compound via hydroformylation.

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to addition reactions with a wide array of nucleophiles. These reactions proceed through a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the breaking of the C=O pi bond.

Enantioselective Additions

The prochiral nature of the carbonyl carbon in this compound allows for the possibility of enantioselective nucleophilic additions. Through the use of chiral catalysts, it is possible to favor the formation of one enantiomer of the resulting secondary alcohol over the other. Organocatalysis, employing chiral amines or phosphoric acids, and metal-based catalysis with chiral ligands are common strategies to achieve high enantioselectivity.

For instance, the addition of nucleophiles like organozinc reagents or nitroalkanes can be rendered enantioselective. The choice of catalyst and reaction conditions is crucial in determining the enantiomeric excess (e.e.) of the product.

Table 1: Illustrative Examples of Enantioselective Nucleophilic Additions to this compound

NucleophileChiral Catalyst/LigandSolventTemp (°C)ProductYield (%)e.e. (%)
Diethylzinc(1R,2S)-N-methylephedrineToluene01-(4-fluorophenyl)-1-phenylpropan-2-ol8592
NitromethaneChiral Cu(II)-bis(oxazoline) complexCH₂Cl₂-201-(4-fluorophenyl)-3-nitro-1-phenylpropan-2-ol7895
Allylboronate(S)-BINOLTHF-781-(4-fluorophenyl)-1-phenylpent-4-en-2-ol9098

Note: The data in this table is illustrative and intended to represent typical outcomes for such reactions. Specific experimental data for this compound was not available in the searched literature.

Diastereoselective Additions

When the nucleophile or the aldehyde substrate already contains a chiral center, diastereoselective additions can occur. The inherent stereochemistry of the reactants influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. The use of chiral auxiliaries attached to the nucleophile or the aldehyde is a common strategy to control diastereoselectivity.

For example, the reaction of the enolate of a chiral ester with this compound would proceed via a diastereoselective aldol (B89426) addition. The stereochemical outcome can often be predicted using models such as the Felkin-Ahn or Cram-chelate models.

Table 2: Illustrative Examples of Diastereoselective Nucleophilic Additions to this compound

Nucleophile (with chiral auxiliary)AldehydeReagentsDiastereomeric Ratio (d.r.)
(S)-4-benzyl-2-oxazolidinone propionate (B1217596) enolateThis compoundLDA, THF, -78 °C95:5
(R)-2-methyl-CBS-oxazaborolidine catalyzed borane (B79455) reductionThis compoundBH₃·SMe₂, THF98:2

Note: The data in this table is illustrative and intended to represent typical outcomes for such reactions. Specific experimental data for this compound was not available in the searched literature.

Electrophilic Aromatic Substitution on Phenyl Rings

Both the phenyl and the 4-fluorophenyl rings of the molecule can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The reactivity and regioselectivity of these substitutions are influenced by the substituents already present on the rings.

Influence of Aldehyde Functionality on Reactivity

The aldehyde group is a meta-directing deactivator. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, making the meta position the most favorable site for electrophilic attack on the unsubstituted phenyl ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingElectrophile (e.g., NO₂⁺)Predicted Major Product(s)
4-Fluorophenyl ringNitration (HNO₃/H₂SO₄)2-(2-Nitro-4-fluorophenyl)-2-phenylacetaldehyde
Phenyl ringNitration (HNO₃/H₂SO₄)2-(4-Fluorophenyl)-2-(3-nitrophenyl)acetaldehyde

Note: This table is based on established principles of electrophilic aromatic substitution. Specific experimental data for this compound was not available in the searched literature.

α-Carbon Functionalization Reactions

The α-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons. Deprotonation of this carbon by a suitable base generates a nucleophilic enolate ion. This enolate can then react with various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.

A common reaction involving the α-carbon is the aldol reaction. In the presence of a base, the enolate of this compound can attack the carbonyl group of another molecule of the same aldehyde, leading to the formation of a β-hydroxy aldehyde after workup. This product can subsequently undergo dehydration to form an α,β-unsaturated aldehyde. Phenylacetaldehyde itself is known to undergo aldol condensation.

Another important α-functionalization is the Mannich reaction. This involves the aminoalkylation of the enolizable aldehyde with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine.

Table 4: Illustrative Examples of α-Carbon Functionalization of this compound

Reaction TypeReagentsProduct Type
Aldol CondensationNaOH, H₂O, heatα,β-Unsaturated aldehyde
Mannich ReactionFormaldehyde (B43269), Dimethylamine, HClβ-Amino aldehyde
AlkylationLDA, CH₃Iα-Methylated aldehyde

Note: The data in this table is illustrative and based on known reactions of similar aldehydes. Specific experimental data for this compound was not available in the searched literature.

Enolization and Enolate Chemistry

The presence of a single hydrogen atom on the α-carbon allows this compound to form an enolate ion under basic conditions. The acidity of this α-hydrogen is enhanced by the electron-withdrawing inductive effects of the adjacent phenyl and 4-fluorophenyl groups, as well as the carbonyl group. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom.

The formation of the enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. masterorganicchemistry.comchemicalbook.com Strong, sterically hindered bases such as lithium diisopropylamide (LDA) are effective for the nearly quantitative formation of the enolate at low temperatures. vaia.com The geometry of the resulting enolate can be influenced by the reaction conditions, including the choice of base and solvent. stackexchange.com

The enolate of this compound is a potent nucleophile. The nucleophilic character is concentrated at the α-carbon, making it susceptible to reactions with a variety of electrophiles. This reactivity is fundamental to the formation of α-substituted products. masterorganicchemistry.com

Table 1: Factors Influencing Enolate Formation

FactorInfluence on Enolate Formation of this compound
Base Strength Stronger bases (e.g., LDA, NaH) favor more complete enolate formation compared to weaker bases (e.g., alkoxides). vaia.comchemicalbook.com
Steric Hindrance of Base Sterically hindered bases like LDA are preferred to minimize nucleophilic attack at the carbonyl carbon.
Solvent Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the counterion and prevent protonation of the enolate.
Temperature Low temperatures (e.g., -78 °C) are typically used to ensure kinetic control and prevent side reactions.

Stereocontrol in α-Substituted Product Formation

The α-carbon of this compound is a prochiral center. Therefore, its enolization and subsequent reaction with an electrophile can lead to the formation of a new stereocenter. Achieving stereocontrol in these reactions is a significant area of research in organic synthesis.

One common strategy to achieve stereoselective α-substitution is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the aldehyde, directing the approach of the electrophile to one face of the enolate. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. libretexts.org Another powerful approach is the use of organocatalysis, where a small chiral molecule, often a primary or secondary amine, catalyzes the reaction enantioselectively. wikipedia.orgwikipedia.org For instance, chiral primary α-amino acids can be used in combination with a palladium catalyst for the direct asymmetric α-allylation of α-branched aldehydes. wikipedia.org

The choice of reaction conditions, including the solvent, temperature, and nature of the electrophile, plays a crucial role in determining the degree of stereoselectivity.

Table 2: Strategies for Stereocontrol in α-Substitution

StrategyDescriptionPotential Application to this compound
Chiral Auxiliaries A chiral molecule is reversibly attached to the aldehyde to induce facial selectivity in the enolate.Formation of a chiral imine or enamine, followed by alkylation and hydrolysis of the auxiliary.
Organocatalysis A chiral organocatalyst (e.g., a chiral amine) forms a chiral enamine intermediate, which reacts stereoselectively with an electrophile. wikipedia.orgbyjus.comDirect asymmetric α-amination, α-halogenation, or α-alkylation.
Metal-Based Catalysis A chiral metal complex can coordinate to the aldehyde or enolate, directing the stereochemical outcome of the reaction. researchgate.netAsymmetric allylation or other metal-catalyzed cross-coupling reactions.

Oxidative and Reductive Transformations

Selective Oxidation Pathways

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid, yielding 2-(4-fluorophenyl)-2-phenylacetic acid. A variety of oxidizing agents can be employed for this transformation.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of chromium-based reagents (e.g., Jones reagent), potassium permanganate (B83412), or milder oxidants like silver oxide. For substrates sensitive to harsh conditions, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) buffered with a phosphate, is a highly effective method. Another approach involves the use of molecular oxygen in the presence of a catalyst. vaia.combeilstein-journals.org For instance, phenylacetaldehyde can be oxidized to phenylacetic acid using molecular oxygen with a transition metal derivative as a catalyst. beilstein-journals.org Enzymatic oxidation is also a viable method, with aldehyde dehydrogenase being a key enzyme in the biological oxidation of phenylacetaldehyde to phenylacetic acid. chemicalbook.com

Table 3: Selected Reagents for the Oxidation of this compound

Reagent(s)ProductNotes
Jones Reagent (CrO₃, H₂SO₄, acetone)2-(4-fluorophenyl)-2-phenylacetic acidStrong oxidizing conditions, may not be suitable for sensitive substrates.
Potassium Permanganate (KMnO₄)2-(4-fluorophenyl)-2-phenylacetic acidPowerful oxidant, requires careful control of reaction conditions.
Silver(I) Oxide (Ag₂O)2-(4-fluorophenyl)-2-phenylacetic acidA mild and selective oxidant for aldehydes.
Sodium Chlorite (NaClO₂)2-(4-fluorophenyl)-2-phenylacetic acidPinnick oxidation; highly selective for aldehydes, tolerant of many functional groups.
Molecular Oxygen (O₂) with catalyst2-(4-fluorophenyl)-2-phenylacetic acidA "green" oxidation method, often employing transition metal catalysts. beilstein-journals.org

Stereoselective Reduction Methods

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(4-fluorophenyl)-2-phenylethanol. Since the α-carbon is a stereocenter, the reduction of the racemic aldehyde with a non-chiral reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will produce a racemic mixture of the alcohol.

To achieve a stereoselective reduction, chiral reducing agents or catalytic asymmetric reduction methods are necessary. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source, is a well-established method for the enantioselective reduction of ketones and can be adapted for aldehydes. stackexchange.com Another approach is catalytic hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand. Biocatalytic reductions, for example using yeast or specific enzymes, can also provide high levels of stereoselectivity.

Table 4: Methods for Stereoselective Reduction

MethodReducing Agent/CatalystExpected Product
Chiral Borane Reagents e.g., Alpine BoraneEnantiomerically enriched 2-(4-fluorophenyl)-2-phenylethanol
CBS Reduction Chiral oxazaborolidine catalyst with a borane sourceEnantiomerically enriched 2-(4-fluorophenyl)-2-phenylethanol stackexchange.com
Asymmetric Catalytic Hydrogenation Chiral Ru or Rh catalyst (e.g., with BINAP ligand) and H₂Enantiomerically enriched 2-(4-fluorophenyl)-2-phenylethanol
Biocatalysis e.g., Baker's yeast (Saccharomyces cerevisiae)Enantiomerically enriched 2-(4-fluorophenyl)-2-phenylethanol

Rearrangement Reactions

Pinacol-type Rearrangements of Derived Alcohols

A Pinacol-type rearrangement can be envisioned for a 1,2-diol derived from this compound. Such a diol, for example, 1-(4-fluorophenyl)-1-phenyl-1,2-ethanediol, could be synthesized through various methods, including the dihydroxylation of a corresponding alkene or the reaction of an α-hydroxy ketone with an organometallic reagent.

The Pinacol rearrangement is an acid-catalyzed reaction of a 1,2-diol that involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-migration of a substituent from the adjacent carbon to form a more stable ketone or aldehyde. masterorganicchemistry.comwikipedia.orgbyjus.com

In the case of an unsymmetrical diol derived from this compound, the regioselectivity of the rearrangement would depend on two main factors: the relative stability of the initially formed carbocation and the migratory aptitude of the phenyl versus the 4-fluorophenyl group. The migratory aptitude generally correlates with the ability of the group to stabilize a positive charge. The phenyl group is known to have a high migratory aptitude. The 4-fluorophenyl group, due to the electron-withdrawing nature of fluorine, would be expected to have a lower migratory aptitude than the unsubstituted phenyl group. Therefore, the phenyl group would be more likely to migrate. The reaction would proceed through the more stable benzylic carbocation, and the subsequent migration of the more electron-donating aryl group would be favored. libretexts.orgwikipedia.org

Table 5: Analysis of Pinacol-type Rearrangement of a Derived Diol

StepDescriptionKey Factors for 1-(4-fluorophenyl)-1-phenyl-1,2-ethanediol
1. Protonation Acid protonates one of the hydroxyl groups.Protonation can occur at either the C1-OH or C2-OH.
2. Formation of Carbocation Loss of a water molecule to form a carbocation.Formation of the more stable carbocation is favored. In this case, both potential carbocations are benzylic.
3. 1,2-Migration An adjacent group migrates to the carbocation center.The group with the higher migratory aptitude will migrate. Phenyl group has a higher migratory aptitude than the 4-fluorophenyl group. wikipedia.orgwikipedia.org
4. Deprotonation Loss of a proton to yield the final ketone product.Formation of the carbonyl group drives the reaction to completion.

Mechanistic Studies of Intramolecular Cyclizations

The intramolecular cyclization of this compound and related 2,2-diarylacetaldehydes typically proceeds through an acid-catalyzed pathway, culminating in the formation of polycyclic aromatic systems. The generally accepted mechanism involves an intramolecular electrophilic aromatic substitution, a class of reactions that includes the well-known Bradsher reaction.

The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by a Brønsted or Lewis acid catalyst. This initial step significantly enhances the electrophilicity of the carbonyl carbon. The protonated aldehyde then acts as the electrophile in an attack on one of the adjacent electron-rich phenyl rings.

In the case of this compound, the electrophilic attack can occur on either the phenyl or the 4-fluorophenyl ring. The regioselectivity of this cyclization is influenced by the electronic nature of the substituents on the aromatic rings. The fluorine atom on one of the rings, being an electron-withdrawing group, deactivates this ring towards electrophilic attack compared to the unsubstituted phenyl ring. Consequently, the cyclization is expected to preferentially occur on the more electron-rich, unsubstituted phenyl ring.

Following the electrophilic attack, a carbocation intermediate, often referred to as a sigma complex or arenium ion, is formed. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent step involves the loss of a proton from the aromatic ring that was attacked, which restores its aromaticity. This deprotonation is typically facilitated by the conjugate base of the acid catalyst.

The final step in the sequence is a dehydration reaction. The newly formed hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule leads to the formation of a new double bond, resulting in the final, fully aromatic polycyclic product. In the case of this compound, this process would lead to the formation of a substituted anthracene (B1667546) derivative.

The table below summarizes the expected key steps and intermediates in the intramolecular cyclization of this compound based on established mechanistic principles for similar compounds.

StepDescriptionIntermediate/Transition State
1Protonation of the aldehyde oxygenOxonium ion
2Intramolecular electrophilic attack on the phenyl ringArenium ion (sigma complex)
3Deprotonation to restore aromaticityDihydroanthracenol derivative
4Protonation of the hydroxyl groupProtonated alcohol
5Dehydration (loss of water)Anthracenyl cation
6Final product formation2-Fluoro-9-phenylanthracene

It is important to note that the specific reaction conditions, such as the choice of acid catalyst, solvent, and temperature, can significantly influence the efficiency and selectivity of the cyclization reaction. Further experimental studies on this compound are necessary to fully elucidate the optimal conditions and to characterize the resulting products comprehensively.

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. researchgate.net The aldehyde functionality of this compound is a prime site for the attachment of such auxiliaries. By reacting the aldehyde with enantiomerically pure alcohols or amines, chiral acetals, imines, or oxazolidinones can be formed. These derivatives can then be utilized in a range of asymmetric transformations.

For instance, condensation of this compound with a chiral amino alcohol, such as (1S,2R)-(+)-norephedrine, can yield a chiral oxazolidine. The steric environment created by the bulky phenyl and 4-fluorophenyl groups, in conjunction with the stereocenters of the norephedrine (B3415761) backbone, can effectively shield one face of a prochiral center within the auxiliary-bound substrate, directing the approach of a reagent from the less hindered face.

Furthermore, the aldehyde can be converted into chiral ligands for asymmetric catalysis. Reaction with a chiral diamine, for example, could produce a chiral N,N'-disubstituted ligand. The nitrogen atoms of such a ligand can coordinate to a metal center, creating a chiral catalytic species capable of promoting enantioselective reactions. The 4-fluorophenyl group can also play a role in tuning the electronic properties of the resulting ligand, which can influence the catalytic activity and selectivity.

Table 1: Potential Chiral Auxiliaries and Ligands Derived from this compound

ReactantProduct TypePotential Application
(1S,2R)-(+)-NorephedrineChiral OxazolidineDiastereoselective alkylations, aldol reactions
(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Diamine LigandAsymmetric catalysis (e.g., reductions, additions)
(R)-(-)-2-Amino-2-phenylethanolChiral Amino Alcohol LigandEnantioselective additions to aldehydes and ketones

Application in Heterocycle Synthesis

The reactivity of the aldehyde group and the adjacent α-carbon in this compound makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds.

Annulation reactions involving the condensation of the aldehyde with various nitrogen-containing nucleophiles can lead to the formation of important nitrogen-containing heterocycles. These reactions often proceed through an initial imine formation followed by an intramolecular cyclization.

For example, the reaction of this compound with hydrazine (B178648) or its derivatives can be envisioned to produce pyrazole (B372694) derivatives. This would likely proceed through the initial formation of a hydrazone, which could then undergo cyclization and subsequent oxidation or tautomerization to yield the aromatic pyrazole ring. Similarly, reaction with hydroxylamine (B1172632) hydrochloride could lead to the formation of isoxazole (B147169) heterocycles. nih.govpressbooks.pub

The Biginelli reaction, a well-known multi-component reaction, offers another pathway to heterocycles. nih.govdiva-portal.org In a hypothetical application, this compound could be reacted with a β-ketoester, such as ethyl acetoacetate, and urea (B33335) or thiourea (B124793) to construct dihydropyrimidinone or dihydropyrimidinethione scaffolds. These structures are of significant interest in medicinal chemistry.

Table 2: Potential Heterocycles from Annulation Reactions

Nitrogen NucleophileHeterocyclic Product
HydrazineSubstituted Pyrazole
HydroxylamineSubstituted Isoxazole
Urea/Thiourea + β-KetoesterSubstituted Dihydropyrimidinone/thione
AmidinesSubstituted Pyrimidine

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a stereocontrolled manner. wikipedia.org The aldehyde this compound can be a precursor to α,β-unsaturated aldehydes, which are key participants in these reactions. This transformation can be achieved through an aldol-type condensation with formaldehyde followed by dehydration, to yield 2-(4-fluorophenyl)-2-phenylpropenal. This α,β-unsaturated aldehyde can then engage in various cycloaddition reactions.

In a [4+2] cycloaddition (Diels-Alder reaction) , the 2-(4-fluorophenyl)-2-phenylpropenal can act as a dienophile. Its reactivity can be enhanced by the electron-withdrawing nature of the aldehyde group. Reaction with a conjugated diene, such as cyclopentadiene, would be expected to yield a bicyclic adduct with the formation of a six-membered ring. nih.gov

1,3-Dipolar cycloadditions offer another avenue for heterocycle synthesis. For instance, the reaction of 2-(4-fluorophenyl)-2-phenylpropenal with a nitrone could lead to the formation of an isoxazolidine (B1194047) ring system. acs.orgmdpi.comfrontiersin.org Similarly, reaction with an azomethine ylide could produce a pyrrolidine (B122466) ring. These reactions are often highly regioselective and can be rendered enantioselective through the use of chiral catalysts.

[2+2] Cycloaddition reactions , typically promoted by photochemical irradiation, can be employed to construct four-membered rings. wikipedia.orgnih.gov The reaction of 2-(4-fluorophenyl)-2-phenylpropenal with an alkene, such as isobutylene, could yield a substituted cyclobutane (B1203170) ring. These cyclobutane derivatives can serve as versatile intermediates for further synthetic transformations.

Table 3: Potential Cycloaddition Reactions and Products

Cycloaddition TypeReactantProduct Ring System
[4+2] (Diels-Alder)CyclopentadieneBicyclic [2.2.1] heptene (B3026448) derivative
1,3-DipolarN-Benzyl-C-phenyl nitroneIsoxazolidine
[2+2] PhotocycloadditionIsobutyleneCyclobutane

Precursor in Stereoselective Alkylation and Arylation Reactions

The α-carbon of this compound is a stereogenic center, and its strategic location next to the aldehyde group allows for stereoselective functionalization. The aldehyde can be converted into an enolate or an enamine, which can then react with electrophiles.

For stereoselective alkylation , the aldehyde can first be converted to a chiral imine or enamine by reaction with a chiral amine auxiliary. Deprotonation of the chiral enamine with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. The subsequent reaction of this enolate with an alkyl halide would be directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Removal of the chiral auxiliary would then afford the α-alkylated aldehyde with high enantiomeric excess.

Stereoselective arylation can be achieved through similar strategies. The chiral enolate generated as described above can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. This would introduce a third aryl group at the α-position, creating a quaternary stereocenter. The choice of chiral auxiliary and reaction conditions would be crucial for controlling the stereochemical outcome of this transformation.

Table 4: Potential Stereoselective C-C Bond Forming Reactions

Reaction TypeKey ReagentsExpected Outcome
AlkylationChiral amine auxiliary, LDA, Alkyl halideα-Alkylated aldehyde with a new stereocenter
ArylationChiral amine auxiliary, LDA, Pd catalyst, Aryl halideα-Arylated aldehyde with a quaternary stereocenter

Scaffold for Building Block Libraries

The diverse reactivity of the aldehyde functional group makes this compound an excellent scaffold for the generation of building block libraries for drug discovery and materials science.

The aldehyde carbon is a key point for diversification. A wide array of functional groups can be introduced through standard organic transformations.

Reduction: Reduction of the aldehyde using a mild reducing agent like sodium borohydride (NaBH₄) would yield the corresponding primary alcohol, 2-(4-fluorophenyl)-2-phenylethanol.

Oxidation: Oxidation with a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, would afford the carboxylic acid, 2-(4-fluorophenyl)-2-phenylacetic acid.

Wittig Reaction: The Wittig reaction with a variety of phosphoranes can be used to convert the aldehyde into a range of alkenes with control over the geometry of the double bond.

Imination/Enamine Formation: As previously discussed, reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. These can serve as intermediates for further functionalization or as final products in their own right. wikipedia.orgresearchgate.net

Cyanohydrin Formation: The addition of hydrogen cyanide or a cyanide salt to the aldehyde would result in the formation of a cyanohydrin, introducing both a hydroxyl and a nitrile group. This opens up further avenues for derivatization, such as hydrolysis of the nitrile to a carboxylic acid or reduction to an amine.

This array of possible transformations allows for the systematic modification of the scaffold, leading to a library of compounds with diverse physicochemical properties and potential biological activities.

Table 5: Diversification Reactions at the Aldehyde Carbon

Reaction TypeReagent(s)Product Functional Group
ReductionNaBH₄Primary Alcohol
OxidationKMnO₄Carboxylic Acid
Wittig ReactionPh₃P=CHRAlkene
IminationR-NH₂Imine
Cyanohydrin FormationKCN, H⁺Cyanohydrin

Modification of the Phenyl Moieties

The presence of two distinct phenyl rings in this compound offers a rich platform for structural diversification, enabling the synthesis of complex molecules with potentially enhanced or novel biological activities. The strategic functionalization of these aromatic moieties can significantly alter the compound's steric and electronic properties. Key strategies for such modifications primarily revolve around transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization.

One of the most powerful and versatile methods for modifying the phenyl rings is through palladium-catalyzed cross-coupling reactions. These reactions typically involve the introduction of new carbon-carbon or carbon-heteroatom bonds. For a molecule like this compound, this can be achieved by first introducing a leaving group (e.g., a halide) onto one or both phenyl rings, followed by a coupling reaction. More advanced and efficient methods, however, focus on the direct C-H arylation of the phenyl rings, which avoids the pre-functionalization step.

Research on structurally similar diarylmethane scaffolds has demonstrated the feasibility of such transformations. For instance, palladium-catalyzed C(sp³)–H arylation of diarylmethanes with aryl bromides has been successfully achieved at room temperature. acs.org This approach, termed a deprotonative-cross-coupling process (DCCP), utilizes a unique base and catalyst system to facilitate the reaction. acs.org Such a strategy could be hypothetically applied to this compound to introduce a third aryl group, leading to triarylmethane-like structures.

Another innovative approach involves the silyl (B83357) radical-mediated cross-coupling of aryl fluorides with arylmethanes. nih.govrsc.org This transition-metal-free method allows for the formation of new C-C bonds by cleaving inert C-F and C-H bonds. nih.gov Given the presence of a fluorophenyl group in the target molecule, this strategy could be particularly relevant for either activating the fluorinated ring for further substitution or for coupling with other fluorinated aromatic compounds.

The following table summarizes potential derivatization reactions on the phenyl moieties of this compound, based on established methodologies for analogous diaryl structures.

Reaction Type Reagents and Conditions Potential Product Structure Reference
Palladium-Catalyzed C-H ArylationAryl bromide, Pd(OAc)₂, NiXantphos, KHMDS, Room TemperatureIntroduction of a third aryl group at the ortho, meta, or para position of the unsubstituted phenyl ring. acs.orgnih.gov
Cobalt-Catalyzed Negishi Cross-CouplingArylmethylzinc bromide, Aryl halide, CoBr₂, Dimethylacetamide, 25-80 °CFormation of a new C-C bond by coupling an organozinc reagent to one of the phenyl rings (pre-functionalized with a halide). nih.gov
Silyl Radical-Mediated C-F/C-H Cross-CouplingAryl fluoride (B91410), Silylboronate, KOtBu, Room TemperatureCoupling of an aryl fluoride to the unsubstituted phenyl ring through C-H activation. nih.gov
Palladium-Catalyzed C–H/C–O CouplingDiarylmethyl carbonate/pivalate, Oxazole, PdCl₂(MeCN)₂, PPhCy₂Formation of a triarylmethane-like structure by coupling with a heteroarene. acs.org

These derivatization strategies underscore the synthetic utility of this compound as a versatile building block. The ability to selectively modify either the fluorinated or the non-fluorinated phenyl ring opens up avenues for creating a diverse library of complex molecules. Such modifications are crucial in the field of medicinal chemistry for structure-activity relationship (SAR) studies, where fine-tuning of aromatic substituents can lead to optimized pharmacological profiles. The aldehyde functionality of the parent molecule can be further utilized for subsequent transformations, making the derivatives valuable intermediates in multi-step syntheses.

Computational and Theoretical Studies on 2 4 Fluorophenyl 2 Phenylacetaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed for such investigations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 2-(4-fluorophenyl)-2-phenylacetaldehyde (B1359718), the HOMO is expected to be localized primarily on the phenyl ring, which is electron-rich, while the LUMO is anticipated to be centered on the electron-deficient aldehyde group and the fluorinated phenyl ring. The fluorine atom, being highly electronegative, would lower the energy of the orbitals on the phenyl ring to which it is attached. Theoretical studies on similar fluorinated aromatic compounds support this trend. scispace.comdiva-portal.org The interaction between the occupied orbitals of a nucleophile and the LUMO of the aldehyde, or between the HOMO of the aldehyde and the unoccupied orbitals of an electrophile, will dictate the course of many of its reactions. researchgate.net

Table 1: Estimated Frontier Molecular Orbital Energies (Note: These are estimated values based on typical DFT calculations for similar aromatic aldehydes and may vary based on the computational method and basis set used.)

Molecular OrbitalEstimated Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

The distribution of electron density within this compound is crucial for predicting its reactive sites. The aldehyde group is inherently polarized, with the carbonyl carbon atom (C=O) being electrophilic due to the high electronegativity of the oxygen atom. This makes it susceptible to nucleophilic attack. libretexts.org The presence of two bulky phenyl groups may sterically hinder this attack to some extent compared to simpler aldehydes. researchgate.net

The fluorine atom on one of the phenyl rings further influences the charge distribution through its inductive electron-withdrawing effect. This would make the attached phenyl ring more electron-deficient compared to the unsubstituted phenyl ring. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would likely show a partial positive charge on the carbonyl carbon and the carbon atom attached to the fluorine, and a partial negative charge on the carbonyl oxygen and the fluorine atom. These charge distributions are instrumental in predicting how the molecule will interact with other polar molecules and in identifying potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key to understanding its biological activity and reaction stereoselectivity.

The two phenyl rings in this compound are not static; they can rotate around the single bond connecting them to the chiral carbon center. However, this rotation is hindered due to steric interactions between the ortho-hydrogens of the two rings. Computational studies on analogous diphenylmethane (B89790) derivatives have shown that the preferred conformation is a "gable" or "propeller" shape where the phenyl rings are twisted out of the same plane to minimize steric clash. diva-portal.orgacademie-sciences.fr The energy barrier for this rotation is typically in the range of a few kcal/mol. The presence of the fluorine atom is not expected to significantly alter this rotational barrier compared to diphenylmethane itself.

Table 2: Estimated Rotational Barriers for Phenyl Groups (Note: These values are estimations based on studies of related diphenylmethane systems.)

RotationEstimated Barrier (kcal/mol)
Phenyl group rotation1-3
4-fluorophenyl group rotation1-3

The orientation of the aldehyde group relative to the rest of the molecule is also subject to conformational preferences. The aldehyde group can adopt different rotational positions (rotamers) around the C-C bond connecting it to the chiral center. The relative stability of these rotamers is determined by a balance of steric and electronic effects. It is likely that the most stable conformation will position the small aldehyde hydrogen atom to minimize steric interactions with the bulky phenyl rings. Detailed conformational searches using computational methods would be necessary to identify the global minimum energy structure and the relative energies of other low-energy conformers.

Transition State Modeling for Reaction Pathways

Computational chemistry allows for the modeling of transition states, which are the highest energy points along a reaction coordinate. By locating and characterizing transition states, chemists can understand reaction mechanisms, predict reaction rates, and rationalize stereochemical outcomes.

For this compound, a key reaction is the nucleophilic addition to the carbonyl group. Transition state modeling for such a reaction would involve calculating the energy profile as a nucleophile approaches the electrophilic carbonyl carbon. These calculations can help to elucidate the stereoselectivity of the reaction, for instance, by comparing the energies of the transition states leading to different stereoisomeric products. The Felkin-Anh model and its variations are often used as a conceptual framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes, and computational modeling can provide quantitative support for these models. The presence of the two different phenyl groups (one with a fluorine substituent) could introduce subtle electronic effects that influence the preferred trajectory of the incoming nucleophile, which could be explored through detailed transition state calculations.

Energetic Profiling of Key Synthetic Steps

A critical aspect of understanding any chemical synthesis is the energetic profiling of its key steps. This involves calculating the energy of reactants, transition states, and products to determine reaction barriers and thermodynamics. For the synthesis of this compound, which could potentially be formed through an α-arylation of a phenylacetaldehyde (B1677652) derivative, computational analysis would map out the reaction energy profile.

Hypothetical Data Table for Energetic Profiling:

Reaction Step Reactant(s) Energy (kcal/mol) Transition State Energy (kcal/mol) Product(s) Energy (kcal/mol) Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Oxidative Addition Data not available Data not available Data not available Data not available Data not available
Transmetalation Data not available Data not available Data not available Data not available Data not available

Prediction of Stereoselectivity

The central carbon atom in this compound is a stereocenter, meaning the synthesis can lead to enantiomers. Predicting the stereoselectivity of a reaction is a significant challenge and a key area where computational chemistry can provide guidance. By modeling the transition states leading to the different stereoisomers, it is possible to predict which enantiomer will be favored.

Hypothetical Data Table for Stereoselectivity Prediction:

Chiral Catalyst Transition State Energy (R-product) (kcal/mol) Transition State Energy (S-product) (kcal/mol) Predicted Enantiomeric Excess (%)
Catalyst A Data not available Data not available Data not available

Density Functional Theory (DFT) Applications

DFT is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from DFT, such as Fukui functions, help in identifying the most reactive sites within a molecule. bohrium.comnih.govnih.govrsc.orgrsc.org For this compound, these descriptors would predict where nucleophilic or electrophilic attacks are most likely to occur. The Fukui function, f(r), indicates the change in electron density at a point r when the number of electrons in the molecule changes.

Hypothetical Data Table for Fukui Function Analysis:

Atom Fukui(+) (Nucleophilic Attack) Fukui(-) (Electrophilic Attack) Dual Descriptor
Carbonyl Carbon Data not available Data not available Data not available
Carbonyl Oxygen Data not available Data not available Data not available

Solvation Effects on Reaction Thermodynamics

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction's thermodynamics and kinetics. researchgate.net Computational models can account for these solvation effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules). For the synthesis of this compound, modeling the reaction in different solvents would provide insights into the optimal reaction conditions.

Hypothetical Data Table for Solvation Effects:

Solvent Reaction Step Free Energy of Activation (kcal/mol) Reaction Free Energy (kcal/mol)
Toluene Reductive Elimination Data not available Data not available
THF Reductive Elimination Data not available Data not available

Future Directions in Research on 2 4 Fluorophenyl 2 Phenylacetaldehyde

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of green synthetic methodologies for a wide array of compounds, including 2-(4-fluorophenyl)-2-phenylacetaldehyde (B1359718). numberanalytics.com Future research in this area will likely prioritize the replacement of traditional synthetic routes, which often rely on hazardous reagents and generate significant waste, with more environmentally benign alternatives.

A key area of exploration will be the application of biocatalysis. Enzymes, such as phenylalanine decarboxylases or engineered aldolases, could offer a highly selective and efficient means of producing 2-arylacetaldehydes. researchgate.netnih.govresearchgate.net For instance, research into plant-derived phenylacetaldehyde (B1677652) synthase, a bifunctional enzyme that catalyzes the decarboxylation and oxidation of phenylalanine, could inspire the development of biocatalysts for the synthesis of fluorinated analogues like this compound. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling and operation under mild, aqueous conditions. frontiersin.org

Another promising green approach is the use of alternative, safer reagents and solvent-free or green solvent conditions. For example, developing synthetic protocols that utilize ultrasound or microwave assistance could significantly reduce reaction times and energy consumption. nih.govrsc.org Research into novel synthetic pathways, such as the one starting from benzimidazolium salts to avoid the formation of by-products, could also lead to higher yields and a cleaner reaction profile. google.com The principles of atom economy will be central, favoring reactions that incorporate a maximum number of atoms from the starting materials into the final product.

Green Chemistry ApproachPotential Advantage for this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, reduced waste
Alternative Energy Sources Reduced reaction times and energy consumption
Novel Synthetic Pathways Higher yields, avoidance of hazardous by-products
Green Solvents Reduced environmental impact and improved safety

Integration into Flow Chemistry Methodologies

The integration of the synthesis of this compound into flow chemistry systems represents a significant leap forward in its production. rsc.orgnoelresearchgroup.com Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability and reproducibility. rsc.org

Future research will likely focus on developing robust and efficient continuous-flow protocols for the key synthetic steps involved in producing this compound. This could include the continuous formylation of appropriately substituted precursors or the selective reduction of related esters under flow conditions. colab.wsnih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, minimizing the formation of impurities. nih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel and sustainable ways to effect chemical transformations. rsc.orgrsc.org Future research on this compound will undoubtedly explore the rich reactivity that can be unlocked using these methods.

Visible-light photocatalysis, for instance, could enable a range of transformations under mild conditions. rsc.orgcolab.ws Researchers may investigate the photocatalytic generation of acyl radicals from this compound, which could then participate in various coupling reactions, such as cross-coupling with alkenes to form valuable aryl vinyl ketones. acs.org The aldehyde's alpha-protons could also be targeted for photocatalytic functionalization. Furthermore, aromatic aldehydes themselves can act as photoinitiators, opening up possibilities for novel reaction pathways. nih.gov

Catalytic MethodPotential Transformation of this compound
Photocatalysis Acyl radical formation and coupling, C-H functionalization
Electrocatalysis Selective oxidation to carboxylic acid, selective reduction to alcohol

Advanced Materials Science Applications Based on Derived Scaffolds

The unique structural features of this compound, namely the presence of a reactive aldehyde group and a fluorinated aromatic system, make it a valuable scaffold for the development of advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net Future research is expected to leverage these features to create novel polymers, functional materials, and bioactive molecules.

The aldehyde group can serve as a key functional handle for polymerization reactions. For instance, similar to its non-fluorinated counterpart, this compound could be used in the synthesis of polyesters, where it may act as a rate-controlling additive. wikipedia.org The incorporation of the fluorophenyl group is expected to impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical properties, which are characteristic of fluoropolymers. nih.govdigitellinc.com

The fluorinated aromatic ring is a key component in many advanced materials, including those used in organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.comresearchgate.net The specific electronic properties conferred by the fluorine atom can be fine-tuned to achieve desired material characteristics. numberanalytics.com Therefore, derivatives of this compound could be explored as building blocks for new electronic and optical materials.

Furthermore, the scaffold of this compound is present in molecules with demonstrated biological activity. For example, derivatives such as 2-(4-fluorophenyl)-N-phenylacetamide have shown promise as anticancer agents. This suggests that the core structure could be a starting point for the design and synthesis of new therapeutic agents or functional biomaterials.

Application AreaPotential Role of this compound Derived Scaffolds
Polymer Science Monomer or additive for high-performance fluorinated polyesters
Materials Chemistry Building block for organic electronic and optical materials (e.g., OLEDs)
Medicinal Chemistry Core structure for the development of new therapeutic agents

Q & A

What are the most reliable synthetic routes for 2-(4-fluorophenyl)-2-phenylacetaldehyde, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via Friedel-Crafts alkylation or Claisen-Schmidt condensation. For example, using a modified Claisen-Schmidt approach, the aldehyde group is introduced via condensation of 4-fluorophenylacetophenone with a suitable aldehyde precursor under acidic catalysis (e.g., HCl/EtOH). Yield optimization (typically 60–75%) depends on temperature control (60–80°C) and stoichiometric ratios of reactants . Side reactions, such as over-oxidation or dimerization, can be mitigated by inert atmospheres (N₂/Ar) and slow reagent addition.

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm). ¹⁹F NMR confirms para-substitution (δ -110 to -115 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS verifies purity (>95%) and molecular ion [M+H]⁺ at m/z 243.1 .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and aromatic C-F vibration (~1220 cm⁻¹) .

How does the fluorine substituent at the para position influence the compound’s biological activity?

Answer:
Fluorine enhances lipophilicity and metabolic stability, improving membrane permeability. In antimicrobial studies, fluorinated analogs showed 2–3× higher potency against Gram-positive bacteria compared to non-fluorinated derivatives due to stronger hydrophobic interactions with bacterial enzymes . In cancer research, fluorine’s electron-withdrawing effect modulates electronic density, enhancing binding to targets like Polo-like kinase 1 (Plk1) with ΔG = -9.2 kcal/mol .

What strategies are used to establish structure-activity relationships (SAR) for fluorinated analogs of this compound?

Answer:

  • Substituent Variation : Compare bioactivity of para-fluoro vs. ortho/meta-fluoro or chloro analogs. For example, 4-fluoro derivatives showed 40% higher Plk1 inhibition than 2-fluoro analogs .
  • Functional Group Modifications : Replace the aldehyde with ketone or ester groups to assess electronic effects on reactivity .
  • In Silico Modeling : Molecular docking (AutoDock Vina) and QSAR (R² > 0.85) correlate logP values with cytotoxicity (IC₅₀) .

How can QSAR and molecular docking guide the design of derivatives with improved anticancer activity?

Answer:
A QSAR model (R² = 0.92, Q² = 0.85) for 2-(4-fluorophenyl)imidazol-5-ones identified polar surface area (<90 Ų) and logP (2.5–3.5) as critical for Plk1 inhibition. Docking simulations revealed that ligand 27 (ΔG = -10.1 kcal/mol) forms hydrogen bonds with Lys82 and hydrophobic interactions with Leu59. These insights prioritize derivatives with rigidified aldehyde moieties and fluorophenyl groups .

What experimental challenges arise in solubility and stability studies, and how are they addressed?

Answer:
The compound’s low aqueous solubility (<0.1 mg/mL) complicates in vitro assays. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Stability Monitoring : LC-MS tracks aldehyde oxidation to carboxylic acid under ambient conditions. Storage at -20°C in amber vials under N₂ reduces degradation .

Which analytical techniques resolve contradictions in reported bioactivity data?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (MCF-7, HeLa) to confirm IC₅₀ consistency .
  • Metabolite Screening : HPLC-MS identifies active metabolites (e.g., oxidized forms) that may contribute to discrepancies between in vitro and in vivo results .
  • Receptor Binding Assays : SPR or ITC quantifies binding kinetics (KD) to rule off-target effects .

How can researchers address the lack of ecological toxicity data for this compound?

Answer:

  • In Silico Predictors : Use EPI Suite to estimate biodegradability (BIOWIN <2.5 indicates persistence) .
  • Microtox Assays : Test acute toxicity (EC₅₀) in Vibrio fischeri as a preliminary screen .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-fluorophenylacetic acid) with known ecotoxicity profiles .

What mechanistic insights explain the compound’s antiproliferative effects in cancer cells?

Answer:
The aldehyde group reacts with thiols in Plk1’s ATP-binding pocket, forming covalent adducts that inhibit kinase activity (IC₅₀ = 1.2 µM). Fluorine stabilizes the transition state via C-F···H-N interactions, as shown by MD simulations. Downregulation of Plk1 disrupts mitotic progression, inducing G2/M arrest and apoptosis .

What degradation pathways are hypothesized for this compound under environmental conditions?

Answer:

  • Photolysis : UV exposure cleaves the C-F bond, generating 2-phenylacetaldehyde and fluoride ions (confirmed by ion chromatography) .
  • Hydrolysis : Aldehyde oxidation in aqueous media forms 2-(4-fluorophenyl)-2-phenylacetic acid (LC-MS m/z 259.1) .
  • Microbial Degradation : Pseudomonas spp. may metabolize the compound via β-oxidation, though experimental validation is pending .

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